CONDELPHINE
Overview
Description
Condelphine is a norditerpenoid alkaloid naturally produced by plants such as Delphinium denudatum . It is known for its complex structure and significant biological activities, including cholinesterase-inhibiting properties . This compound has been the subject of extensive research due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of condelphine involves intricate organic reactions. One of the primary methods includes the extraction from natural sources like Delphinium species, followed by purification processes . The synthetic route typically involves multiple steps, including the formation of key intermediates and their subsequent transformation into the final product. Reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve the desired yield and purity.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in biotechnological methods and organic synthesis have made it possible to produce this compound in larger quantities. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Condelphine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its chemical properties.
Substitution: Substitution reactions involve replacing one functional group with another, potentially leading to new compounds with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions often require specific solvents, controlled temperatures, and pH levels to ensure successful transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities. These derivatives are often studied for their pharmacological properties and potential therapeutic applications .
Scientific Research Applications
Condelphine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of norditerpenoid alkaloids.
Biology: Investigated for its role in inhibiting cholinesterase enzymes, which are crucial in neurotransmission.
Mechanism of Action
The mechanism of action of condelphine primarily involves the inhibition of cholinesterase enzymes. By binding to the active site of these enzymes, this compound prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. This action enhances cholinergic transmission, which is beneficial in conditions where cholinergic activity is compromised . Molecular targets include acetylcholinesterase and butyrylcholinesterase, and the pathways involved are related to neurotransmission and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Condelphine is structurally related to other norditerpenoid alkaloids, such as:
- Aconitine
- Mesaconitine
- Neoline
- Lappaconitine
Uniqueness
What sets this compound apart from these similar compounds is its specific conformation and the presence of unique functional groups that contribute to its distinct biological activities. For instance, the twisted-boat conformation of this compound’s A-ring is a notable structural feature that influences its interaction with biological targets .
Properties
IUPAC Name |
[(1S,2R,3R,4S,5R,6S,8S,9R,13S,16S,17R)-11-ethyl-8,16-dihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39NO6/c1-5-26-11-23(12-30-3)7-6-19(28)25-15-8-14-17(31-4)10-24(29,16(22(25)26)9-18(23)25)20(15)21(14)32-13(2)27/h14-22,28-29H,5-12H2,1-4H3/t14-,15-,16-,17+,18-,19+,20-,21+,22?,23+,24+,25-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBMMHUDQRRILP-CQSPPALRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC(=O)C)OC)O)O)COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@H](C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC(=O)C)OC)O)O)COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7633-69-4 | |
Record name | Aconitane-1,8,14-triol, 20-ethyl-16-methoxy-4-(methoxymethyl)-, 14-acetate, (1α,14α,16β)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.693 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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